

# (2,4,6-Trichloropyrimidin-5-yl)methanol: An In-depth Technical Guide

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## Compound of Interest

**Compound Name:** (2,4,6-Trichloropyrimidin-5-yl)methanol

**Cat. No.:** B591515

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of **(2,4,6-Trichloropyrimidin-5-yl)methanol**. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

## Molecular Structure and Properties

**(2,4,6-Trichloropyrimidin-5-yl)methanol** is a substituted pyrimidine characterized by three chlorine atoms and a hydroxymethyl group attached to the pyrimidine ring. This substitution pattern imparts distinct chemical properties that make it a versatile intermediate in organic synthesis.

Property	Value
IUPAC Name	(2,4,6-Trichloropyrimidin-5-yl)methanol
CAS Number	1260682-15-2
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Cl <sub>3</sub> N <sub>2</sub> O
Molecular Weight	213.45 g/mol
Canonical SMILES	C1(=C(N=C(N=C1Cl)Cl)Cl)CO
Physical Description	Solid (predicted)
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

## Synthesis

The synthesis of **(2,4,6-Trichloropyrimidin-5-yl)methanol** can be achieved in a two-step process starting from barbituric acid. The first step involves the formation of the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde, which is subsequently reduced to the desired alcohol.

## Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack reaction procedures for the synthesis of the aldehyde precursor.

### Materials:

- Barbituric acid
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Ice

- Sodium metabisulfite (for purification)
- Round-bottom flask (3-necked)
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Büchner funnel

**Procedure:**

- In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add phosphorus oxychloride ( $\text{POCl}_3$ ) to N,N-Dimethylformamide (DMF) while cooling in an ice bath. The molar ratio of  $\text{POCl}_3$  to barbituric acid should be in the range of 7:1 to 10:1.
- Slowly add barbituric acid to the reaction mixture.
- After the addition is complete, gradually raise the temperature to 50°C and maintain it for 6 hours.
- Further, increase the temperature to 85°C and continue the reaction for 20 hours, monitoring the reaction progress.
- Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.
- Collect the yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde by filtration using a Büchner funnel.
- Purify the crude product by treatment with sodium metabisulfite.
- Dry the purified product. A yield of approximately 46% can be expected.

**Quantitative Data for Precursor Synthesis:**

Parameter	Value
Starting Material	Barbituric acid
Reagents	POCl <sub>3</sub> , DMF
Molar Ratio (POCl <sub>3</sub> :Barbituric Acid)	7:1 to 10:1
Reaction Temperature	50°C, then 85°C
Reaction Time	6 hours at 50°C, 20 hours at 85°C
Product	2,4,6-trichloropyrimidine-5-carbaldehyde
Yield	~46%
Melting Point	130-131°C

## Experimental Protocol: Reduction to (2,4,6-Trichloropyrimidin-5-yl)methanol

This is a general protocol for the reduction of the aldehyde to the alcohol. The choice of reducing agent and reaction conditions may require optimization.

### Materials:

- 2,4,6-Trichloropyrimidine-5-carbaldehyde
- Reducing agent (e.g., Sodium borohydride (NaBH<sub>4</sub>), Lithium aluminum hydride (LiAlH<sub>4</sub>))
- Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))
- Round-bottom flask
- Magnetic stirrer
- Work-up reagents (e.g., water, dilute acid)
- Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
- Drying agent (e.g., Anhydrous sodium sulfate)

- Rotary evaporator

Procedure:

- Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add the reducing agent (e.g., NaBH<sub>4</sub>) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the product by column chromatography or recrystallization as needed.

## Spectroscopic Characterization

Detailed experimental spectroscopic data for **(2,4,6-Trichloropyrimidin-5-yl)methanol** is not readily available in the public domain. The following tables provide predicted NMR data.

Predicted <sup>1</sup>H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.8	Singlet	2H	-CH <sub>2</sub> - (methylene)
~5.5	Singlet	1H	-OH (hydroxyl)

Predicted  $^{13}\text{C}$  NMR Data:

Chemical Shift (ppm)	Assignment
~60	-CH <sub>2</sub> - (methylene)
~120	C5 (carbon attached to the hydroxymethyl group)
~160	C2, C4, C6 (carbons attached to chlorine)

## Potential Applications in Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many approved drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#) Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[\[4\]](#)

The three reactive chlorine atoms on the pyrimidine ring of **(2,4,6-Trichloropyrimidin-5-yl)methanol** offer multiple sites for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries. The primary alcohol functional group provides a handle for further derivatization, such as esterification or etherification.

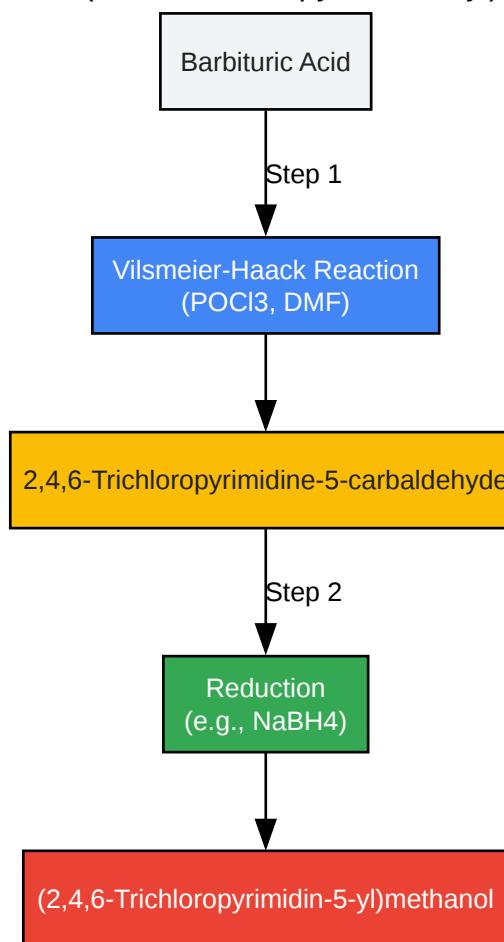
Potential Therapeutic Targets:

Given the prevalence of pyrimidine cores in kinase inhibitors, it is plausible that derivatives of **(2,4,6-Trichloropyrimidin-5-yl)methanol** could be investigated as modulators of various protein kinases involved in cell signaling pathways. These pathways are often dysregulated in diseases such as cancer.

## Visualizations

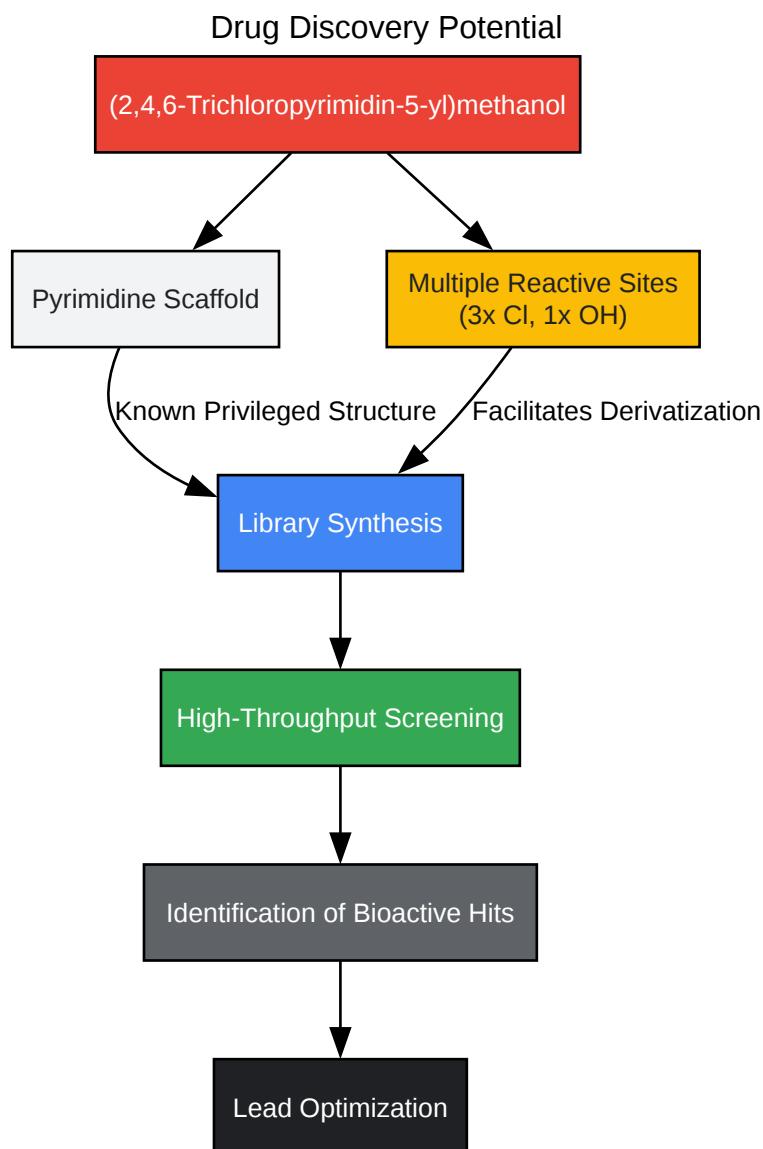
## Synthesis Workflow

## Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol

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Caption: Synthetic pathway for **(2,4,6-Trichloropyrimidin-5-yl)methanol**.

## Logical Relationship for Drug Discovery Potential



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Caption: Workflow for exploring the therapeutic potential of the title compound.

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